molecular formula C15H13N3O4 B2559850 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 688773-25-3

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2559850
CAS No.: 688773-25-3
M. Wt: 299.286
InChI Key: XBJLGZFQKJGGLQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.286. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Inverse Agonists

  • Quinazoline-containing compounds have been identified and optimized as potent human H4 receptor inverse agonists. These compounds, such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine, also show considerable affinity for the human histamine H1 receptor, indicating their potential as dual-action H1R/H4R ligands with anti-inflammatory properties in vivo in rats (Smits et al., 2008).

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been explored. The molecular structure was determined using various spectroscopic methods and DFT calculations (Sun et al., 2021).

Photodynamic Therapeutics

  • Quinazolinones have been synthesized and evaluated for their photoactivity towards DNA, revealing potential as photosensitizers for novel photo-chemo or photodynamic therapeutics. The study also provided insights into the structural changes required for turning “on” and “off” photosensitization (Mikra et al., 2022).

Anticonvulsant Activity

  • Research has been conducted on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, investigating their affinity to GABAergic biotargets and anticonvulsant activity. These studies provide insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

Anticancer Activity

  • A series of quinazolinone derivatives have been synthesized and tested for their anticancer activity, demonstrating significant cytotoxicity against various cancer cell lines. These findings highlight the potential of quinazolinones as chemotherapeutic agents (Kovalenko et al., 2012).

α1-Adrenoceptor Antagonists

  • Quinazolinone derivatives have been designed and synthesized as α1-adrenoceptor antagonists, displaying promising hypotensive activity in normotensive cats and α1-blocking activity in vitro (Abou-Seri et al., 2011).

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLGZFQKJGGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.